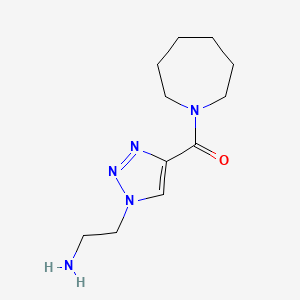
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring with an azepane moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with an azepane derivative.
Final Coupling: The final step involves coupling the triazole-azepane intermediate with a methanone group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazole or azepane rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
科学研究应用
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction.
相似化合物的比较
Similar Compounds
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the azepane moiety.
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: stands out due to its unique combination of a triazole ring and an azepane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
[1-(2-aminoethyl)triazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C11H19N5O/c12-5-8-16-9-10(13-14-16)11(17)15-6-3-1-2-4-7-15/h9H,1-8,12H2 |
InChI 键 |
VBHRPYSVXDGDBP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
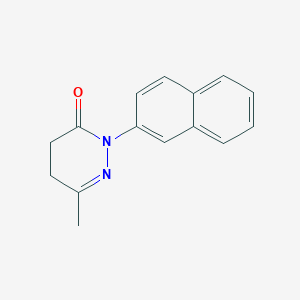

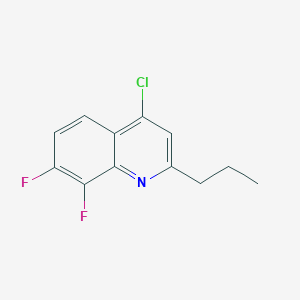
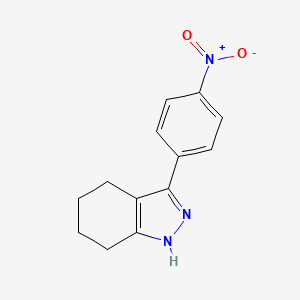

![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
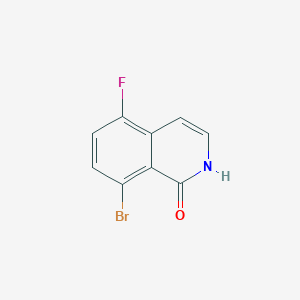
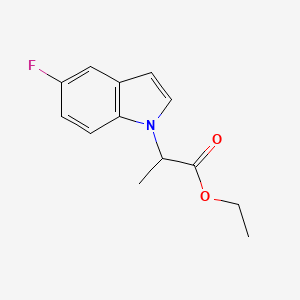
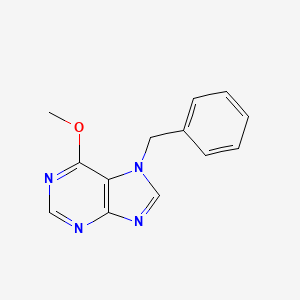
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)

